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Compound of Interest

Compound Name: DSM74

Cat. No.: B1670969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DSM74, a

triazolopyrimidine-based inhibitor of dihydroorotate dehydrogenase (DHODH), in a Plasmodium

berghei mouse model of malaria. The information includes the mechanism of action,

quantitative efficacy data, and detailed experimental protocols to guide researchers in the

evaluation of this and similar antimalarial compounds.

Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-

resistant parasite strains necessitating the discovery and development of novel therapeutics.

The de novo pyrimidine biosynthesis pathway is essential for the survival of Plasmodium

parasites, as they lack the pyrimidine salvage pathways present in their mammalian hosts.[1]

Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has been validated as

a promising target for antimalarial drug development.

DSM74 is a metabolically stable inhibitor of Plasmodium DHODH that has demonstrated

efficacy in suppressing parasite growth in in vivo models of malaria.[1] These notes provide

detailed information on its application in a P. berghei mouse model, a widely used tool for the

preclinical evaluation of antimalarial drug candidates.
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DSM74 targets the enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium. DHODH

catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of

dihydroorotate to orotate. By inhibiting this essential enzyme, DSM74 disrupts the synthesis of

pyrimidines, which are critical for DNA and RNA replication in the parasite. This leads to the

suppression of parasite growth and proliferation. The reliance of Plasmodium on this pathway,

in contrast to the host's ability to salvage pyrimidines, provides a therapeutic window for

selective toxicity against the parasite.
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Mechanism of action of DSM74.

Quantitative Efficacy Data
The in vivo efficacy of DSM74 has been evaluated in a P. berghei-infected mouse model. Oral

administration of DSM74 demonstrated a significant suppression of parasitemia compared to

untreated controls.

Table 1: In Vivo Efficacy of DSM74 against P. berghei in Mice

Treatment
Group

Dosage
Regimen

Day 3 Post-
Infection
(Mean %
Parasitemia ±
SD)

Day 4 Post-
Infection
(Mean %
Parasitemia ±
SD)

Day 5 Post-
Infection
(Mean %
Parasitemia ±
SD)

Vehicle Control

0.5% HPMC,

0.2% Tween 80

in water, p.o.,

b.i.d.

1.5 ± 0.5 5.0 ± 1.0 10.0 ± 2.0

DSM74
100 mg/kg, p.o.,

b.i.d.
< 1.0 < 1.0 < 1.0

Data is approximated from graphical representations in the cited literature and is intended for

illustrative purposes.

Experimental Protocols
The following protocols are based on the methodologies used to evaluate the in vivo efficacy of

DSM74 in a P. berghei mouse model.

Materials and Reagents
Parasite Strain:Plasmodium berghei (e.g., ANKA or other standard laboratory strains)

Host Animal: Female Swiss Webster mice (or other susceptible strains like BALB/c or

C57BL/6), typically 4-6 weeks old.[2]
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DSM74: Synthesized as per published methods.

Vehicle for Oral Administration: 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2%

(v/v) Tween 80 in sterile water.

Giemsa Stain: For staining blood smears.

Microscope: With oil immersion objective (100x).

Standard Antimalarial Drug (Optional Control): Chloroquine or artesunate.
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In vivo efficacy testing workflow.

Detailed Protocol for In Vivo Efficacy Study (4-Day
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Maintain a patent P. berghei infection in a donor mouse.

On Day 0, collect blood from the donor mouse and dilute it with an appropriate buffer (e.g.,

sterile saline or PBS) to a concentration of 1 x 10^7 infected erythrocytes per ml.

Infect experimental mice by intraperitoneal (i.p.) injection of 0.1 ml of the parasite

suspension (1 x 10^6 infected erythrocytes per mouse).

Drug Formulation and Administration:

Prepare a suspension of DSM74 in the vehicle (0.5% HPMC, 0.2% Tween 80 in water).

Beginning 24 hours post-infection (Day 1), administer DSM74 orally by gavage at a dose

of 100 mg/kg.

Administer the treatment twice daily (b.i.d.) for four consecutive days.

The control group should receive an equivalent volume of the vehicle on the same

schedule.

Monitoring of Parasitemia:

Starting on Day 3 post-infection, and daily thereafter, collect a small drop of blood from the

tail of each mouse.

Prepare thin blood smears on microscope slides.

Fix the smears with methanol and stain with Giemsa.

Examine the slides under a microscope with an oil immersion lens (100x magnification).

Determine the percentage of parasitemia by counting the number of infected red blood

cells out of at least 1000 total red blood cells.

Data Analysis:

Calculate the mean percentage of parasitemia for each group at each time point.
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Compare the parasitemia levels in the DSM74-treated group to the vehicle-treated control

group to determine the efficacy of the compound.

The percentage of chemosuppression can be calculated using the formula: %

Chemosuppression = [ (A - B) / A ] * 100 where A is the mean parasitemia in the control

group and B is the mean parasitemia in the treated group.

Conclusion
DSM74 demonstrates the potential of DHODH inhibitors as effective antimalarial agents. The

protocols and data presented here provide a framework for the in vivo evaluation of such

compounds in a P. berghei mouse model. This model is a valuable tool for preclinical drug

development, allowing for the assessment of efficacy and the initial characterization of the in

vivo properties of novel antimalarial candidates. Further studies to determine the ED50 and to

evaluate efficacy against different Plasmodium species are warranted for promising

compounds identified through this screening paradigm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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